(1S,2S,5S)-2-[2-(2-Morpholinoethoxy)ethyl]-6,6-dimethylnorpinane; (1S,2S,5S)-6,6-Dimethyl-2-[2-(2-morpholinoethoxy)ethyl]norpinane
CAS No.:
Cat. No.: VC20518152
Molecular Formula: C17H31NO2
Molecular Weight: 281.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C17H31NO2 |
|---|---|
| Molecular Weight | 281.4 g/mol |
| IUPAC Name | 4-[2-[2-[(1S,2R,5S)-6,6-dimethyl-2-bicyclo[3.1.1]heptanyl]ethoxy]ethyl]morpholine |
| Standard InChI | InChI=1S/C17H31NO2/c1-17(2)15-4-3-14(16(17)13-15)5-9-19-10-6-18-7-11-20-12-8-18/h14-16H,3-13H2,1-2H3/t14-,15+,16+/m1/s1 |
| Standard InChI Key | FPLHEALBGYMFJM-PMPSAXMXSA-N |
| Isomeric SMILES | CC1([C@H]2CC[C@@H]([C@@H]1C2)CCOCCN3CCOCC3)C |
| Canonical SMILES | CC1(C2CCC(C1C2)CCOCCN3CCOCC3)C |
Introduction
Chemical Structure and Nomenclature
Core Structural Features
The compound’s norpinane backbone derives from bicyclo[3.1.1]heptane, a bicyclic terpene analog. The 6,6-dimethyl modification introduces steric bulk, stabilizing the chair-like conformation of the bicyclic system . The morpholinoethoxyethyl side chain consists of a morpholine ring (a six-membered heterocycle with one oxygen and one nitrogen atom) connected via a diethylene glycol-like spacer (-O-CH2CH2-CH2CH2-) to the norpinane core. This configuration balances lipophilicity (from the bicyclic system) and hydrophilicity (from the morpholine and ether linkages) .
Molecular Formula and Weight
Stereochemical Considerations
The (1S,2S,5S) stereodescriptor indicates specific spatial arrangements at carbons 1, 2, and 5 of the norpinane backbone. This stereochemistry influences the molecule’s three-dimensional shape, critical for interactions with biological targets. Computational models suggest the morpholine ring adopts a chair conformation, while the ethoxyethyl chain exhibits rotational flexibility .
Synthesis and Manufacturing
Retrosynthetic Analysis
The synthesis likely involves sequential functionalization of a norpinane precursor. A plausible route includes:
-
Alkylation of 6,6-dimethylnorpinane: Reacting 6,6-dimethylbicyclo[3.1.1]heptan-2-ol with 1,2-dibromoethane to introduce a bromoethyl side chain.
-
Etherification: Coupling the bromoethyl intermediate with 2-morpholinoethanol via a Williamson ether synthesis.
-
Stereochemical Control: Chiral resolution or asymmetric synthesis to isolate the (1S,2S,5S) enantiomer .
Key Synthetic Challenges
-
Regioselectivity: Ensuring substitution occurs exclusively at the 2-position of the norpinane core.
-
Stereopurity: Maintaining the desired (1S,2S,5S) configuration during alkylation steps.
-
Yield Optimization: The ethoxyethyl chain’s flexibility may lead to side reactions, necessitating controlled reaction conditions .
Physical and Chemical Properties
Thermodynamic and Solubility Data
| Property | Value | Method/Source |
|---|---|---|
| Melting Point | 98–102°C (predicted) | Analog extrapolation |
| Boiling Point | 342°C (estimated) | EPI Suite™ |
| Water Solubility | 12.7 mg/L (25°C) | QSPR models |
| LogP (Octanol-Water) | 3.2 | XLogP3 |
Spectroscopic Characteristics
-
Mass Spectrometry (MS): Predicted molecular ion peak at m/z 281.44. Fragmentation patterns include losses of the morpholine ring (m/z 86) and ethoxyethyl chain (m/z 145) .
-
Infrared (IR): Stretching vibrations at 1,110 cm (C-O-C ether), 2,850 cm (C-H aliphatic), and 1,250 cm (C-N morpholine) .
-
Nuclear Magnetic Resonance (NMR):
Biological Activities and Hypothetical Applications
Anticancer Prospects
Structural analogs of bicyclic terpenes exhibit cytotoxicity against cancer cell lines. The rigid norpinane framework may intercalate DNA or inhibit topoisomerases, though empirical validation is required .
Metabolic Pathways
In silico predictions (SwissADME) indicate susceptibility to cytochrome P450-mediated oxidation at the morpholine ring, with potential metabolites including morpholine N-oxide and hydroxylated norpinane derivatives .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume